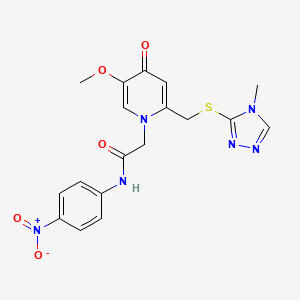

2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide

Beschreibung

This compound features a pyridinone core substituted with a methoxy group at position 5 and a thioether-linked 4-methyl-1,2,4-triazole moiety at position 2. The acetamide side chain connects to a 4-nitrophenyl group, introducing strong electron-withdrawing properties.

Eigenschaften

IUPAC Name |

2-[5-methoxy-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S/c1-22-11-19-21-18(22)30-10-14-7-15(25)16(29-2)8-23(14)9-17(26)20-12-3-5-13(6-4-12)24(27)28/h3-8,11H,9-10H2,1-2H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLZDCRWEFNXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide represents a complex organic molecule with potential biological activities. Its structure includes a triazole ring, which is notable for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 435.5 g/mol. The IUPAC name indicates the presence of several functional groups that may contribute to its biological activity.

| Component | Details |

|---|---|

| Molecular Formula | C22H21N5O3S |

| Molecular Weight | 435.5 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that compounds containing triazole and pyridine moieties exhibit significant anticancer activity. The compound has been tested for its efficacy against various cancer cell lines.

- Mechanism of Action : The triazole ring is known to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may affect the synthesis of nucleic acids or interfere with cellular signaling pathways.

-

Case Studies :

- A study demonstrated that derivatives of triazole exhibited cytotoxic effects against A549 lung adenocarcinoma cells with IC50 values in the low micromolar range, indicating potent activity against these cells .

- Another investigation into similar compounds highlighted their ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of the thiazole and triazole rings, which have been associated with antibacterial and antifungal activities.

- Research Findings :

- Compounds with similar structural features were shown to possess broad-spectrum antimicrobial activity. For example, thiazole-linked compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

- In vitro studies indicated that certain derivatives could inhibit the growth of pathogenic fungi, showcasing their potential as antifungal agents .

Other Biological Activities

The compound may also exhibit other pharmacological effects such as anti-inflammatory and anticonvulsant properties.

- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis or inflammatory bowel disease.

- Anticonvulsant Activity : Research on related compounds has indicated anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Acetamide Derivatives

Electronic and Physicochemical Properties

- Solubility : The nitro group reduces aqueous solubility compared to methoxy-substituted analogues (e.g., N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ).

- Lipophilicity : Thioether linkages (e.g., in the target compound and ) increase lipophilicity, favoring membrane penetration.

Vorbereitungsmethoden

Intermediate Synthesis: Pyridinone-Thioether Formation

The pyridinone-thioether intermediate is synthesized via nucleophilic substitution. 5-Methoxy-4-oxopyridin-1(4H)-ylacetamide reacts with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base (e.g., triethylamine) and a halogenated solvent (methylene chloride).

Mechanism :

- Deprotonation of the triazole thiol by the base generates a thiolate ion.

- Nucleophilic attack on the bromomethylpyridinone derivative forms the thioether bond.

- Quenching with aqueous HCl yields the intermediate.

Optimization Note :

Acetamide Bridge Installation

The acetamide linker is introduced via a mixed anhydride method, as detailed in EP0035228A1:

Steps :

- Activation : React 2-(5-methoxy-2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetic acid with ethyl chloroformate in tetrahydrofuran (THF) to form the mixed anhydride.

- Coupling : Add 4-nitroaniline to the anhydride solution in the presence of N-methylmorpholine.

- Workup : Isolate the product via precipitation in ice-water and recrystallize from ethanol.

Critical Parameters :

| Parameter | Optimal Condition |

|---|---|

| Coupling Agent | Ethyl chloroformate |

| Base | N-Methylmorpholine |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 4–8 hours |

Alternative Pathway: Carbodiimide-Mediated Coupling

For scale-up production, dicyclohexylcarbodiimide (DCC) facilitates direct amide bond formation between the pyridinone-thioether carboxylic acid and 4-nitroaniline:

- Activation : Stir the carboxylic acid with DCC in dimethylformamide (DMF) at 0°C for 30 minutes.

- Amine Addition : Introduce 4-nitroaniline and react at room temperature for 12 hours.

- Purification : Filter off dicyclohexylurea byproducts and concentrate under reduced pressure.

Yield Comparison :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Mixed Anhydride | 78 | 98.5 |

| Carbodiimide (DCC) | 85 | 99.2 |

Process Optimization and Troubleshooting

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Halogenated solvents (methylene chloride) balance solubility and ease of removal.

Catalytic Additives

Common Impurities and Mitigation

- Unreacted 4-Nitroaniline : Remove via aqueous wash (pH 4–5).

- Oxidation Byproducts : Use inert atmosphere (N₂ or Ar) to prevent thioether oxidation to sulfoxide.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Infrared Spectroscopy (IR)

Key absorptions confirm functional groups:

Industrial Scalability and Environmental Considerations

Q & A

[Basic] What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

The compound is synthesized via nucleophilic substitution between a pyridinone derivative and a thiol-functionalized 4-methyl-1,2,4-triazole. Alkaline conditions (e.g., KOH in ethanol) facilitate thioether bond formation. Critical parameters include:

- Temperature : Reflux (~78°C) for efficient reaction kinetics.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Stoichiometry : Excess triazole derivative (1.2–1.5 eq.) improves conversion.

Yield optimization can employ Design of Experiments (DoE) to evaluate variable interactions (e.g., temperature vs. solvent) .

[Basic] How is the structural confirmation of this compound achieved post-synthesis?

A multi-technique approach is used:

- 1H NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, nitrophenyl aromatic protons).

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.

- LC-MS : Validates molecular weight (e.g., [M+H]+ ion).

- Elemental Analysis : Matches empirical formula (C, H, N, S content).

For crystalline samples, XRD with SHELX resolves tautomerism and stereochemistry .

[Advanced] How can computational methods predict biological activity and guide target identification?

- PASS Algorithm : Predicts activity spectra (e.g., kinase inhibition, antimicrobial potential) based on structural fragments.

- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., EGFR kinase). The triazole-thioether moiety may interact with catalytic lysine residues.

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories in GROMACS).

These methods prioritize in vitro assays and reduce experimental costs .

[Advanced] How to resolve contradictions in spectroscopic data during structural elucidation?

- Tautomerism in triazole rings : Use variable-temperature NMR to identify dominant forms (e.g., 1H vs. 4H tautomers).

- Ambiguous NOE signals : 2D NMR (HSQC, HMBC) clarifies through-space correlations.

- Mass spectral adducts : High-resolution MS (HRMS) distinguishes [M+Na]+ from isobaric degradation products.

XRD remains the gold standard for resolving stereochemical ambiguities .

[Advanced] What experimental design strategies optimize synthesis under continuous-flow conditions?

- DoE Workflow :

- Factors : Residence time (30–120 s), temperature (50–100°C), reagent concentration (0.1–0.5 M).

- Response Variables : Yield, purity (HPLC area%).

- Statistical Modeling : Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 60 s residence time).

Flow systems minimize exothermic risks and improve scalability compared to batch methods .

[Advanced] How can structure-activity relationship (SAR) studies improve potency?

- Substituent Modification :

- Replace 4-nitrophenyl with 3-trifluoromethylphenyl to enhance lipophilicity and target affinity.

- Introduce electron-withdrawing groups (e.g., Cl) on the pyridinone ring to stabilize H-bonding.

- QSAR Models : Correlate Hammett σ values with IC50 data to predict bioactivity trends.

In vivo validation in disease models (e.g., xenografts) confirms therapeutic potential .

[Basic] What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitrophenyl vapors.

- Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

Refer to GHS-compliant SDS sheets for storage (2–8°C, desiccated) and disposal guidelines .

[Advanced] How to analyze stability under varying storage conditions?

- ICH Guidelines :

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolytic cleavage of the acetamide group.

- Photostability : UV irradiation (1.2 million lux hours) assesses nitro group sensitivity.

- DSC/TGA : Detects melting point shifts or decomposition events (>200°C).

Stabilizers like antioxidants (e.g., BHT) may extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.